molecular formula C14H16N4 B14404757 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine CAS No. 84434-45-7

2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine

Cat. No.: B14404757
CAS No.: 84434-45-7
M. Wt: 240.30 g/mol
InChI Key: MXALHDCUOQFPNY-UHFFFAOYSA-N
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Description

2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine, also known as C.I. Solvent Yellow 3 or o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is commonly used as a dye in various industrial applications due to its vibrant yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl-4-nitroaniline followed by azo coupling with 2-methylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are common to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, aromatic amines, and various substituted aromatic compounds .

Scientific Research Applications

2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Widely used in the textile, leather, and plastic industries as a dye.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules, potentially leading to mutagenic and carcinogenic effects. The pathways involved include metabolic activation by liver enzymes and subsequent binding to DNA .

Comparison with Similar Compounds

Similar Compounds

  • C.I. Solvent Yellow 3
  • o-Aminoazotoluene
  • Butter Yellow
  • Sudan Yellow RRA
  • Fast Garnet GBC base

Uniqueness

2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other azo dyes .

Properties

CAS No.

84434-45-7

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C14H16N4/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16/h3-8H,15-16H2,1-2H3

InChI Key

MXALHDCUOQFPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N

Origin of Product

United States

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